1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a thiophene group and a carboxylic acid functional group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal and antidepressant activities, suggesting potential targets could be related to these biological systems.
Mode of Action
It’s known that many antifungal agents work by disrupting the cell wall of the fungus, while antidepressants often function by modulating neurotransmitter activity .
Biochemical Pathways
Based on its potential antifungal and antidepressant effects, it may impact pathways related to cell wall synthesis in fungi or neurotransmitter metabolism in the nervous system .
Result of Action
Given its potential antifungal and antidepressant activities, it may lead to the death of fungal cells or modulation of neurotransmitter levels, respectively .
Biochemical Analysis
Biochemical Properties
1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase-2 (COX-2). The interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound can interact with other biomolecules through hydrogen bonding, π-π interactions, and hydrophobic interactions, further modulating their activity.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. For instance, the binding of this compound to COX-2 involves hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to a decrease in the production of pro-inflammatory prostaglandins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in inflammation and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation, resulting in a loss of activity. In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of inflammatory pathways and alterations in cellular metabolism . In in vivo studies, the compound’s effects may vary depending on factors such as dosage, administration route, and duration of treatment.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation, liver toxicity, and renal dysfunction . The threshold for these toxic effects varies depending on the species and individual sensitivity of the animals. Therefore, careful dose optimization is essential to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain or lose biological activity . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization, such as adenosine triphosphate (ATP) synthase and glycolytic enzymes . These interactions can result in changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within specific tissues and organs can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and interactions with targeting signals . For example, the presence of a carboxylic acid moiety in the compound’s structure can facilitate its localization to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the interaction of this compound with nuclear receptors and transcription factors can lead to its accumulation in the nucleus, where it can modulate gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.
Introduction of the Thiophene Group: The thiophene group can be introduced through a substitution reaction involving thiophene derivatives.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, often involving nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound has shown potential as a lead molecule in drug discovery, particularly in the development of new therapeutic agents.
Material Science: Its unique structure makes it suitable for use in advanced materials, such as organic semiconductors and photovoltaic devices.
Biology: The compound can be used as a tool in biological studies to investigate cellular processes and pathways.
Industry: It has applications in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: A structural analog with an amine group instead of a carboxylic acid.
2-Methyl-3-thiophenethiol: Another thiophene derivative with different functional groups.
Properties
IUPAC Name |
1-methyl-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-11-5-6(9(12)13)8(10-11)7-3-2-4-14-7/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLDVDPCEHHBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152510-37-6 | |
Record name | 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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